Erythromyclamine is classified as a macrolide antibiotic, similar to erythromycin. It is derived from the fermentation products of the bacterium Saccharopolyspora erythraea, which is known for producing erythromycin. The specific structural modification that characterizes erythromyclamine involves the introduction of a propylamino group at the 9-position of the erythromycin molecule .
The synthesis of erythromyclamine typically involves several key steps starting from erythromycin. The primary method includes:
Erythromyclamine's molecular structure features a complex macrolide backbone typical of erythromycin derivatives. The propylamino group at position 9 significantly alters its pharmacological properties.
The stereochemistry of erythromyclamine is crucial for its activity; it possesses multiple chiral centers that influence its interaction with biological targets .
Erythromyclamine can participate in various chemical reactions:
Erythromyclamine exerts its antibacterial effects primarily through inhibition of protein synthesis in bacteria.
This mechanism is akin to that of erythromycin but may exhibit enhanced binding affinity due to the structural modifications introduced by the propylamino group .
Erythromyclamine exhibits distinct physical and chemical properties:
These properties influence its formulation and application in pharmaceutical preparations .
Erythromyclamine has several significant applications across scientific disciplines:
Erythromycin traces its discovery to 1949, when Abelardo Aguilar collected a soil sample from Iloilo Province in the Philippines. This sample was sent to Eli Lilly and Company, where James McGuire and colleagues successfully isolated an antibacterial compound in 1952 from the actinomycete bacterium Streptomyces erythreus (reclassified as Saccharopolyspora erythraea). The strain, designated NRRL 2338, produced a red-pigmented antibiotic with potent activity against Gram-positive pathogens. Initial fermentation studies revealed that the bacterium synthesized erythromycin as a secondary metabolite during its stationary growth phase, typically after 48–98 hours of cultivation in complex media containing glucose and ammonium salts [1] [6] [9]. The antibiotic was named "Ilosone" in honor of Iloilo, marking the first commercial erythromycin product [1] [9].
Saccharopolyspora erythraea thrives in soil ecosystems and undergoes a "metabolic switch" during growth arrest, redirecting resources from primary metabolism to secondary metabolite production. Phosphoproteomic studies have identified dynamic phosphorylation events in enzymes involved in central carbon metabolism during this transition, including acetyl-CoA carboxylase and isocitrate lyase. These post-translational modifications optimize metabolic flux toward polyketide precursors required for erythromycin biosynthesis [6].
Table 1: Key Features of Saccharopolyspora erythraea
Characteristic | Detail |
---|---|
Original Classification | Streptomyces erythreus (reclassified as Saccharopolyspora erythraea) |
Isolation Site | Iloilo Province, Philippines (1949) |
Genome Size | 8.29 Mb |
Secondary Metabolites | Produces >25 compounds, including erythromycin A |
Critical Growth Phase | Stationary phase (48–98 hours) for erythromycin synthesis |
Erythromycin A, the most therapeutically significant form, was identified as a macrolide featuring a 14-membered lactone ring decorated with two rare deoxy sugars: desosamine and cladinose. Early structural studies in the 1950s using X-ray crystallography revealed its molecular formula (C₃₇H₆₇NO₁₃) and established the stereochemistry of its 10 chiral centers [1] [9]. The biosynthesis pathway was incrementally deciphered through isotopic labeling and enzymatic studies:
The complexity of erythromycin’s structure inspired Robert Burns Woodward’s pioneering total synthesis in 1981, which required 55 steps. Modern synthetic approaches, such as the crotylation-based strategy developed at the University of Texas (2013), have reduced this to 14 steps [9].
Table 2: Landmarks in Erythromycin Structural Research
Year | Achievement | Significance |
---|---|---|
1952 | Isolation and crystallography of erythromycin A | Confirmed 14-membered macrolactone structure with C3-Cladinose, C5-Desosamine |
1981 | Woodward’s total synthesis (55 steps) | First stereocontrolled chemical synthesis; validated proposed structure |
2013 | Kirsche’s 14-step synthesis using crotylation | Streamlined production of key intermediates |
CAS No.: 4021-34-5
CAS No.: 76663-30-4
CAS No.: 546-42-9
CAS No.:
CAS No.:
CAS No.: 731002-50-9